molecular formula C14H7N5OS B4328394 8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

Cat. No.: B4328394
M. Wt: 293.31 g/mol
InChI Key: KUAHXZNRGAGUFN-UHFFFAOYSA-N
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Description

5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that features a unique fusion of multiple rings, including oxadiazole, pyrimidine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-thienyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N5OS/c1-2-5-9-8(4-1)15-14-11-12(18-20-17-11)16-13(19(9)14)10-6-3-7-21-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHXZNRGAGUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=NON=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 2
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 3
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 4
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 5
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 6
8-thiophen-2-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

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